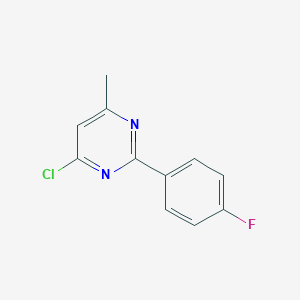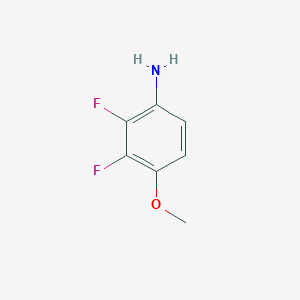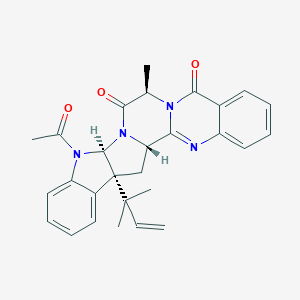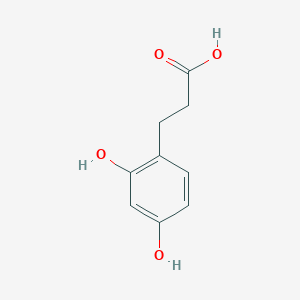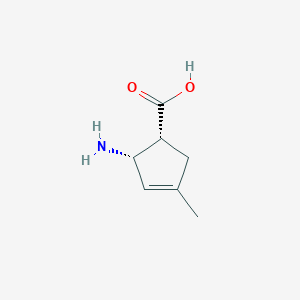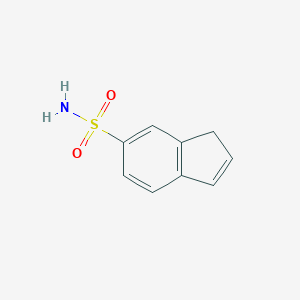
1H-Indene-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-6-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a heterocyclic organic compound that contains both a sulfonamide and an indene group. The compound's unique structure has led to its investigation as a potential drug candidate for a variety of diseases.
Mecanismo De Acción
The mechanism of action of 1H-Indene-6-sulfonamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various molecular pathways involved in disease progression. For example, it has been found to inhibit the activity of enzymes involved in inflammation and tumor growth.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1H-Indene-6-sulfonamide can modulate various biochemical and physiological processes in the body. For example, it has been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1H-Indene-6-sulfonamide in lab experiments include its potential therapeutic properties and its unique chemical structure. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1H-Indene-6-sulfonamide. One area of interest is the synthesis of analogs with improved solubility and bioavailability. Another area of research is the investigation of the compound's potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and its potential use in treating various diseases.
Métodos De Síntesis
The synthesis of 1H-Indene-6-sulfonamide involves the reaction of indene with sulfonamide in the presence of a catalyst. The reaction can be carried out using various methods, including refluxing the reactants in a solvent or using a microwave-assisted synthesis. The yield and purity of the product can be optimized by adjusting reaction conditions such as temperature, time, and catalyst concentration.
Aplicaciones Científicas De Investigación
1H-Indene-6-sulfonamide has been investigated for its potential therapeutic properties in various scientific research studies. The compound has been found to exhibit anti-inflammatory, antitumor, and antimicrobial activities. In addition, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
145135-56-4 |
|---|---|
Nombre del producto |
1H-Indene-6-sulfonamide |
Fórmula molecular |
C9H9NO2S |
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
3H-indene-5-sulfonamide |
InChI |
InChI=1S/C9H9NO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2,(H2,10,11,12) |
Clave InChI |
VLOWWUOPVMIBFL-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C1C=C(C=C2)S(=O)(=O)N |
SMILES canónico |
C1C=CC2=C1C=C(C=C2)S(=O)(=O)N |
Sinónimos |
1H-Indene-6-sulfonamide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B125181.png)
![4-[2-(4-Chlorophenyl)ethyl]piperidine](/img/structure/B125182.png)
![Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate](/img/structure/B125184.png)
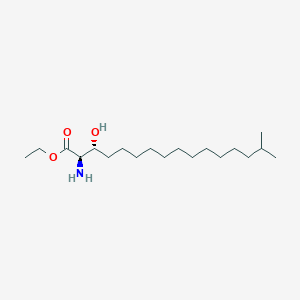
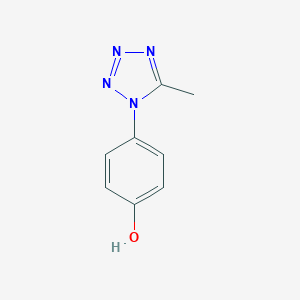
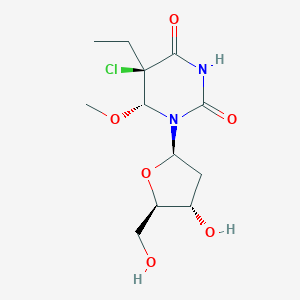
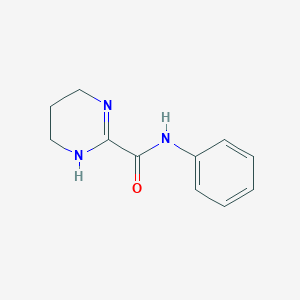
![4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid](/img/structure/B125196.png)
